4-[(2-Chloropropanoyl)amino]benzamide
Description
4-[(2-Chloropropanoyl)amino]benzamide is a benzamide derivative characterized by a chloropropanoyl substituent at the para-position of the benzamide ring. This compound’s structure combines a benzamide core with a 2-chloropropanoyl moiety, which confers distinct electronic and steric properties. The chlorine atom in the propanoyl chain may enhance lipophilicity and influence binding interactions in biological systems, while the amide linkage provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-(2-chloropropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHRSUFQPFFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloropropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloropropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 4-aminobenzamide and 2-chloropropanoic acid.
Scientific Research Applications
Organic Chemistry
4-[(2-Chloropropanoyl)amino]benzamide serves as a valuable reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for generating more complex molecules. It can act as a building block for synthesizing pharmaceuticals and agrochemicals.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Inhibition: The compound's structure may allow it to interact with specific enzymes, potentially leading to applications in drug development targeting enzyme-related diseases.
Pharmaceutical Development
The compound is being explored for its potential as a lead compound in drug discovery. Its unique structure may provide insights into developing new therapeutic agents, especially those targeting cancer or infectious diseases.
Industrial Uses
In addition to its applications in research, this compound may find utility in various industrial processes:
- Polymer Production: It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Adhesives and Coatings: The compound's reactivity allows it to be used in formulating specialized adhesives and coatings with specific performance characteristics.
Case Studies and Research Findings
Several studies have focused on the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus strains. |
| Study B | Enzyme Inhibition | Identified potential as an inhibitor of specific proteases involved in disease pathways. |
| Study C | Polymer Chemistry | Showed improved mechanical properties when incorporated into polymer matrices compared to traditional additives. |
Mechanism of Action
The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Bioactivity
Chlorinated vs. Trifluoromethyl (CF₃) Groups
- Chlorine’s moderate electronegativity may also stabilize adjacent carbonyl groups via electron-withdrawing effects.
- Salicylamide Analogues (): Compounds bearing CF₃ groups exhibited potent antistaphylococcal activity against MRSA, attributed to CF₃’s strong electron-withdrawing nature and enhanced metabolic stability. However, chain elongation in these analogues reduced activity, suggesting that the shorter chloropropanoyl chain in 4-[(2-Chloropropanoyl)amino]benzamide may optimize steric compatibility with target enzymes .
Hydroxyl and Methoxy Substitutions
- N-(Anilinocarbonothioyl) Benzamides (): Derivatives with hydroxyl (A8, 86.6% inhibition) and methoxy (H10, 87.7% inhibition) substituents demonstrated superior antioxidant activity compared to unsubstituted benzamides. These groups likely donate electrons or act as radical scavengers.
- 4-Chloro-N-(2-methoxyphenyl)benzamide (): The methoxy group in this analogue enhances solubility due to its polarity, whereas the chloro group in this compound may reduce aqueous solubility but improve binding to nonpolar enzyme pockets .
Sulfanyl and Sulfonyl Groups
- Triazole-Linked Benzamide (): The sulfanyl acetyl group in 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide introduces flexibility and sulfur-mediated hydrogen bonding, which may broaden biological targets.
Biological Activity
4-[(2-Chloropropanoyl)amino]benzamide, with the CAS number 749907-03-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and various biological activities as reported in recent studies.
This compound is characterized by the presence of a chloropropanoyl group attached to an amino-benzamide structure. This unique configuration allows it to interact with various biological targets, influencing numerous cellular processes.
The compound's biological activity is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial for regulating gene expression through the modification of histones and other proteins. Inhibition of these enzymes can lead to significant changes in cell cycle progression and apoptosis, making this compound a candidate for cancer therapy.
Table 1: Inhibitory Activity Against HDACs
| Enzyme | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
The compound exhibited selectivity towards class I HDACs, which are often implicated in cancer progression and neurodegenerative diseases .
Antitumor Effects
Research has shown that this compound possesses notable antitumor properties. In vitro studies demonstrated its ability to induce G2/M phase arrest and apoptosis in cancer cell lines such as HepG2. The compound's antiproliferative effects were significantly enhanced compared to standard treatments like suberoylanilide hydroxamic acid (SAHA), indicating its potential as a lead compound for developing new cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary screening against various bacterial and fungal strains revealed that it exhibits moderate to excellent activity, particularly against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole .
Table 2: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Aspergillus fumigatus | Excellent |
| Candida albicans | Good |
Case Studies
Study 1: Antitumor Efficacy in HepG2 Cells
A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of approximately 1.73 μM, indicating potent cytotoxicity. The mechanism was linked to HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of this compound against several pathogens. The results highlighted its superior antifungal activity against Aspergillus fumigatus, suggesting its potential utility in treating fungal infections resistant to conventional therapies .
Q & A
Q. What synthetic routes are reported for this compound?
- A typical route involves amide coupling between 4-aminobenzamide and 2-chloropropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Alternatively, stepwise functionalization of benzamide precursors via nucleophilic substitution or protection/deprotection strategies may be employed.
- Methodological Insight : Monitor reactions via TLC or HPLC. Purify intermediates via column chromatography (silica gel, chloroform/ethanol gradients) and characterize using mass spectrometry (e.g., MALDI-TOF) .
Advanced Research Questions
Q. How can molecular docking studies optimize the interaction of this compound with bacterial enzymes like PPTases?
- Docking tools (e.g., Glide XP ) incorporate hydrophobic enclosure models and water desolvation terms to predict binding affinities. For bacterial PPTases, prioritize interactions with conserved residues (e.g., catalytic lysine or aspartate).
- Methodological Insight : Use Protein Data Bank (PDB) structures (e.g., 1QR0 for AcpS-PPTase) for docking. Validate predictions with mutagenesis assays or isothermal titration calorimetry (ITC) .
Q. How do structural modifications of the benzamide core affect bioactivity against bacterial targets?
- Substituents like chloro , trifluoromethyl , or piperazinyl groups alter steric and electronic profiles. For example:
- Chloro groups enhance hydrophobic interactions with enzyme pockets.
- Trifluoromethyl groups improve metabolic stability.
- Piperazinyl linkages increase solubility and bioavailability.
- Methodological Insight : Perform SAR studies using analogues synthesized via Suzuki coupling or reductive amination. Test inhibitory activity via MIC assays against Gram-positive/negative strains .
Q. What analytical techniques are critical for validating the synthesis and purity of this compound?
- HPLC-MS : Confirm molecular weight and detect impurities.
- X-ray crystallography : Resolve crystal structure (e.g., CCDC deposition for bond angles/geometry).
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions.
- Methodological Insight : Cross-reference spectral data with literature (e.g., Acta Crystallographica reports) to verify structural integrity .
Data Contradictions and Resolution
- suggests targeting dual PPTase classes for antibacterial efficacy, while emphasizes pyrimidine-based analogues for anticancer activity. Researchers must contextualize bioactivity by testing the compound against specific targets (e.g., bacterial vs. human cell lines) .
Excluded Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
